![molecular formula C23H24FN3O3S B2355936 N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide CAS No. 899904-99-5](/img/structure/B2355936.png)
N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuropharmacological Applications Research on compounds like DAA1097 and DAA1106, which are selective agonists for the peripheral benzodiazepine receptor (PBR), has highlighted their potential neuropharmacological applications. These compounds demonstrated potent anxiolytic-like properties in laboratory animals without affecting spontaneous locomotor activity, suggesting their utility in exploring anxiety treatments (Okuyama et al., 1999).
Antiplasmodial Properties The synthesis and evaluation of novel compounds for their antiplasmodial properties have been a significant area of research. For instance, N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared and evaluated for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This research underscores the ongoing search for new treatments against malaria (Mphahlele et al., 2017).
Anti-Inflammatory and Analgesic Activities The synthesis of novel compounds with anti-inflammatory activity has been explored, such as derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. This indicates the potential of chemical compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-29-18-9-8-17(13-19(18)30-2)25-20(28)14-31-22-21(15-6-5-7-16(24)12-15)26-23(27-22)10-3-4-11-23/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMDDDYESHMOLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC(=CC=C4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

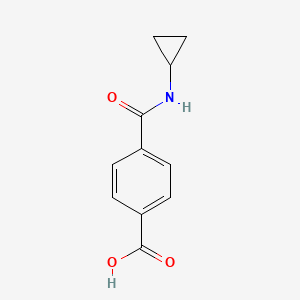
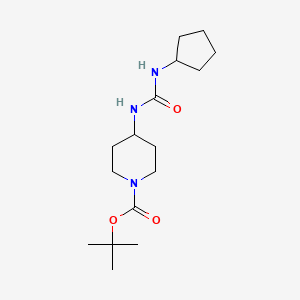
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)
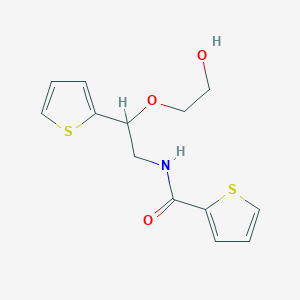
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)
![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)
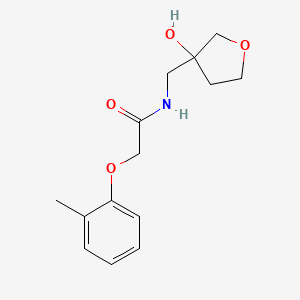
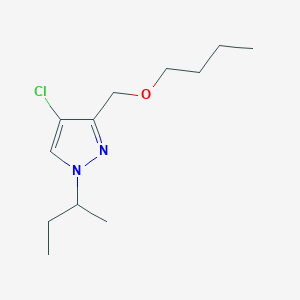


![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)
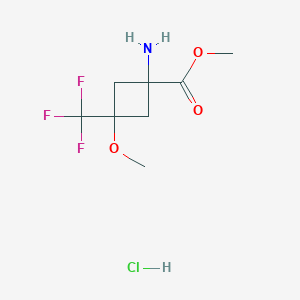
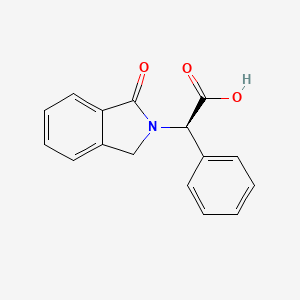
![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)